molecular formula C8H5ClN2O2 B12326024 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol

3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol

Cat. No.: B12326024
M. Wt: 196.59 g/mol
InChI Key: QGBPWLZUTOMJKU-UHFFFAOYSA-N
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Description

3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol is a heterocyclic compound featuring a phenol core substituted with a chlorine atom at position 3 and a 1,2,4-oxadiazole ring at position 4. The 1,2,4-oxadiazole moiety is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, known for its stability and role in modulating biological activity.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

3-chloro-5-(1,2,4-oxadiazol-3-yl)phenol

InChI

InChI=1S/C8H5ClN2O2/c9-6-1-5(2-7(12)3-6)8-10-4-13-11-8/h1-4,12H

InChI Key

QGBPWLZUTOMJKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)Cl)C2=NOC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorophenol with a suitable amidoxime under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like toluene and catalysts such as sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol exhibits significant antimicrobial properties. The presence of the oxadiazole moiety enhances its effectiveness against various bacterial and fungal strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

Antifungal Activity
The compound also demonstrates antifungal properties, particularly against strains such as Candida albicans and Fusarium oxysporum.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

Case Study: Antimicrobial Efficacy Assessment
A study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including this compound, against a panel of microbial strains. Results indicated that specific structural features consistently correlated with higher antimicrobial efficacy compared to compounds lacking those features.

Agricultural Applications

Potential as Pesticides
The compound is being investigated for its potential use as an insecticide or herbicide due to its ability to disrupt biological processes in pests. The oxadiazole ring is known for its role in inhibiting key metabolic pathways in target organisms.

Materials Science

Development of Advanced Materials
3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol is explored for applications in the development of new materials such as polymers and coatings. Its unique chemical properties allow it to be integrated into materials that require enhanced durability and resistance to environmental factors.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the position and type of substituents on both the phenolic ring and the oxadiazole moiety are crucial for enhancing biological activity:

  • Chloro Substituents : The presence of chlorine atoms is associated with increased potency against bacterial and fungal strains.
  • Oxadiazole Ring Modifications : Variations in the oxadiazole structure can lead to significant changes in antimicrobial activity.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. For example, it has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Notable Properties
3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol C₈H₅ClN₂O₂ 196.60 g/mol Cl (3), 1,2,4-oxadiazol-3-yl (5) High polarity due to phenol and Cl
3-Chloro-5-phenyl-1,2,4-oxadiazole C₈H₅ClN₂O 180.59 g/mol Cl (3), Ph (5) Lipophilic (XLogP3 = 3.3)
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol C₉H₈N₂O₂ 176.17 g/mol CH₃ (5), 1,2,4-oxadiazol-3-yl (4) Increased lipophilicity vs. Cl analog
4-(3-(4-(4-(2-Aminoethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride C₂₃H₂₁ClN₄O₃ 460.89 g/mol Aminoethyl-phenoxy, 1,2,4-oxadiazol-5-yl Enhanced water solubility (HCl salt)
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid C₁₅H₉ClN₂O₃ 300.70 g/mol Cl (3), benzoic acid (2) High acidity (carboxylic acid group)

Key Observations :

  • Chlorine vs.
  • Phenol vs. Phenyl: The phenol group in the target compound enhances polarity and hydrogen-bonding capacity compared to phenyl-substituted analogs like 3-chloro-5-phenyl-1,2,4-oxadiazole .
  • Positional Isomerism : 1,2,4-Oxadiazole orientation (3-yl vs. 5-yl) affects biological activity. For example, 1,2,4-oxadiazol-3-yl derivatives show improved carbonic anhydrase IX (hCA IX) inhibition compared to 5-yl analogs .
Antimicrobial Activity:
  • Aminoethyl and Dimethylaminopropyl Derivatives: Compounds like 4-(3-(4-(4-(2-aminoethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol hydrochloride () exhibit potent antimicrobial activity against enteric pathogens, attributed to the basic aminoethyl side chain enhancing membrane penetration .
Enzyme Inhibition:
  • Carbonic Anhydrase (CA) Inhibition: highlights that 1,2,4-oxadiazole derivatives with optimized substituents (e.g., sulfonamide groups) achieve subnanomolar inhibition of hCA IX, a cancer-related isoform. Methoxy substituents reduce potency, while 1,2,4-oxadiazol-3-yl groups outperform 5-yl analogs .
Stability and Reactivity:
  • Ester Hydrolysis: Compounds like 2-methyl-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenyl esters () face hydrolytic instability, suggesting that the phenol group in the target compound may offer superior stability in physiological conditions .

Biological Activity

3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol is a compound that combines the structural features of both phenolic and oxadiazole moieties, which are known to exhibit a variety of biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its potential applications in antimicrobial and anticancer therapies.

Structural Characteristics

The compound features:

  • A chlorine atom substituent on the phenolic ring.
  • An oxadiazole ring , which enhances stability and reactivity.

These structural characteristics contribute to its solubility and interaction with biological systems, making it a candidate for further biological evaluation.

Antimicrobial Activity

Compounds containing the oxadiazole moiety have been documented to possess significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles demonstrate activity against various bacterial strains. The specific antimicrobial efficacy of 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol remains to be fully characterized, yet it is anticipated to exhibit similar properties due to its structural composition.

Antibacterial Efficacy

Research indicates that oxadiazole derivatives can outperform standard antibiotics in certain cases. For example:

  • Compound 5v exhibited an EC50 value of 19.44 μg/mL against Xanthomonas oryzae .
  • Other derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria with MIC values lower than traditional treatments .

Anticancer Activity

The anticancer potential of 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol is supported by studies on related compounds. The oxadiazole derivatives have been recognized for their ability to inhibit tubulin polymerization, which is crucial in cancer cell proliferation.

Case Studies

  • Tubulin Inhibition : A study on similar oxadiazole compounds revealed significant inhibition of tubulin polymerization, leading to increased apoptosis in cancer cells .
  • Cell Line Testing : Compounds structurally related to 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol demonstrated notable cytotoxicity against various cancer cell lines including:
    • HCT116 (colon cancer)
    • MCF7 (breast cancer)
    • HeLa (cervical cancer) .

The biological activity of 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol can be attributed to several mechanisms:

  • Inhibition of Cell Division : By interfering with tubulin dynamics.
  • Induction of Apoptosis : Through pathways that increase annexin V-positive cells .
  • Antioxidant Properties : Potentially reducing oxidative stress within cells.

Summary of Biological Activities

Activity TypeCompound StructureObserved EffectsReference
Antimicrobial1,2,4-Oxadiazole derivativesEffective against Xanthomonas spp.
AnticancerOxadiazole derivativesInhibition of HCT116 and MCF7 cells
Tubulin InhibitionRelated oxadiazole compoundsInduces apoptosis

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol, and how can purity be ensured?

The compound is typically synthesized via cyclocondensation of a nitrile precursor with hydroxylamine hydrochloride under reflux in ethanol or methanol. For example, a chloro-substituted phenolic nitrile intermediate can react with hydroxylamine to form the 1,2,4-oxadiazole ring. Post-synthesis, purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 8.5–9.0 ppm for oxadiazole protons). Recrystallization from ethanol/water mixtures improves crystallinity, and elemental analysis confirms stoichiometry .

Q. How is the structural characterization of 3-Chloro-5-(1,2,4-oxadiazol-3-yl)phenol performed?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals grown via slow evaporation in DMSO/water are analyzed using SHELXL for refinement . Complementary techniques include:

  • NMR : 1^1H and 13^{13}C spectra to confirm aromatic and oxadiazole proton environments.
  • IR : Peaks at 1600–1650 cm1^{-1} (C=N stretch) and 1250–1300 cm1^{-1} (C-O-C oxadiazole).
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+^+ at m/z 223.6) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies show degradation <5% over 24 hours in PBS (pH 7.4) at 25°C, but acidic/basic conditions (pH <3 or >10) accelerate hydrolysis of the oxadiazole ring. Store at –20°C in inert atmosphere to prevent oxidation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Use enzyme inhibition assays (e.g., COX-2 or LOX for anti-inflammatory potential) at 10–100 µM concentrations. Cytotoxicity can be assessed via MTT assay in HEK-293 or HepG2 cells. For neuropathic pain targets (as suggested by oxadiazole analogs), calcium flux assays in neuronal cell lines are recommended .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side products like regioisomers?

Employ Design of Experiments (DoE) to optimize reaction parameters:

  • Catalyst screening : Use ZnCl2_2 or TEA to enhance cyclization efficiency.
  • Temperature control : 80–90°C minimizes byproducts like open-chain intermediates.
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 15–20% .

Q. How to resolve contradictions between computational and experimental structural data?

If DFT-predicted bond lengths (e.g., C-O in oxadiazole) deviate from XRD data, refine computational models using hybrid functionals (B3LYP/6-311++G**) and compare with SHELXL-refined crystallographic parameters. Discrepancies >0.05 Å suggest lattice packing effects or dynamic disorder .

Q. What advanced techniques identify degradation pathways under oxidative stress?

Use HPLC-MS/MS with CID fragmentation to detect degradation products. For example, oxidation at the phenolic –OH group generates quinone intermediates (m/z +16). Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with multivariate analysis (PCA) reveal dominant degradation mechanisms .

Q. How can computational modeling predict binding interactions with biological targets?

Perform molecular docking (AutoDock Vina) against homology models of pain-related receptors (e.g., TRPV1). MD simulations (GROMACS, 100 ns) assess stability of ligand-receptor complexes. QSAR models using Hammett constants (σ for chloro substituent) correlate electronic effects with activity .

Q. What mechanistic studies elucidate the compound’s toxicological profile?

Transcriptomic analysis (RNA-seq) in zebrafish embryos exposed to 1–10 µM doses identifies upregulated oxidative stress pathways (e.g., Nrf2/ARE). Complement with ROS detection assays (DCFH-DA) and mitochondrial membrane potential measurements (JC-1 dye) .

Q. How to validate target engagement in complex biological systems?

Use surface plasmon resonance (SPR) to measure binding affinity (KDK_D) to purified receptors (e.g., µ-opioid receptor). In situ click chemistry with alkyne-tagged probes confirms target specificity in live-cell imaging .

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